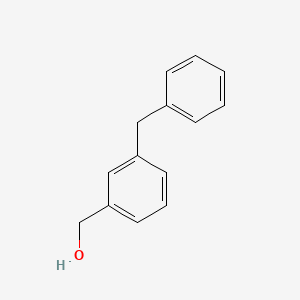

3-Benzylbenzyl alcohol

CAS No.: 35714-19-3

Cat. No.: VC2319010

Molecular Formula: C14H14O

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35714-19-3 |

|---|---|

| Molecular Formula | C14H14O |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | (3-benzylphenyl)methanol |

| Standard InChI | InChI=1S/C14H14O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2 |

| Standard InChI Key | ISKVDROBICOSMM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)CO |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)CO |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Benzylbenzyl alcohol (C₁₄H₁₄O) consists of a benzene ring with a hydroxymethyl group (-CH₂OH) and a benzyl group (-CH₂C₆H₅) at the 3-position. This structural arrangement differs from the more common benzyl alcohol (C₇H₈O), which lacks the additional benzyl substituent.

The molecular structure can be visualized as:

-

Core benzene ring

-

Hydroxymethyl group (-CH₂OH) creating the alcohol functionality

-

Benzyl group (-CH₂C₆H₅) at the 3-position of the ring

Physical Properties

While specific data for 3-benzylbenzyl alcohol is limited, its properties can be estimated by comparison with structurally similar compounds. Based on the properties of benzyl alcohol, we can anticipate the following characteristics:

The addition of the benzyl group likely increases the molecular weight and hydrophobicity compared to benzyl alcohol while potentially decreasing water solubility.

Synthesis Methods

Reduction of Corresponding Aldehyde

Similar to the synthesis method described for 3-phenoxybenzyl alcohol, a viable approach would involve the reduction of 3-benzylbenzaldehyde:

-

React 3-benzylbenzaldehyde with sodium borohydride (NaBH₄) in THF/DME

-

Conduct the reaction under ice bath conditions for approximately 3 hours

-

Quench with water and extract with ethyl acetate

-

Purify via column chromatography

This method typically yields high conversion rates, as demonstrated in the synthesis of 3-phenoxybenzyl alcohol (99.2% yield) .

Grignard Reaction

An alternative synthetic pathway could employ a Grignard reaction approach:

-

Prepare 3-benzylphenylmagnesium bromide from 3-benzylbromobenzene

-

React with formaldehyde

-

Hydrolyze to obtain the alcohol

This method is analogous to laboratory preparations of benzyl alcohol using phenylmagnesium bromide and formaldehyde .

Chemical Reactivity

General Reactivity Patterns

As an aromatic alcohol, 3-benzylbenzyl alcohol would exhibit reactivity patterns similar to benzyl alcohol, with some modifications due to the benzyl substituent:

Oxidation Reactions

Like benzyl alcohol, 3-benzylbenzyl alcohol would likely undergo oxidation to form the corresponding aldehyde and carboxylic acid:

-

Mild oxidation would produce 3-benzylbenzaldehyde

-

Further oxidation would yield 3-benzylbenzoic acid

When stored for extended periods, the compound would likely oxidize slowly in air, similar to how benzyl alcohol oxidizes to benzaldehyde and eventually to benzoic acid .

Esterification

The hydroxyl group would readily undergo esterification reactions with carboxylic acids to form esters, potentially useful in fragrance applications.

Etherification

Under appropriate conditions, the compound would form ethers through reaction with other alcohols or alkyl halides.

Research Gaps and Future Directions

Identified Knowledge Gaps

Current research limitations include:

-

Lack of comprehensive physical property data

-

Limited information on synthesis optimization

-

Insufficient toxicological profiling

-

Incomplete understanding of structure-activity relationships

Recommended Research Priorities

Future research should focus on:

-

Establishing precise physical and chemical property data

-

Developing efficient, scalable synthesis methods

-

Conducting comprehensive toxicological assessments

-

Exploring potential applications in pharmaceuticals and materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume